molecular formula C8H6ClIO2 B1435999 4-Chloro-2-iodo-5-methylbenzoic acid CAS No. 1427083-38-2

4-Chloro-2-iodo-5-methylbenzoic acid

Cat. No. B1435999
CAS RN: 1427083-38-2
M. Wt: 296.49 g/mol
InChI Key: LNGFMTRGSPSIOJ-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-5-methylbenzoic acid is a compound with the molecular formula C8H6ClIO2 . It can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process .


Synthesis Analysis

The synthesis of 4-Chloro-2-iodo-5-methylbenzoic acid can be achieved from 4-chlorobenzoic acid via a multi-step reaction process . It can also be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-iodo-5-methylbenzoic acid is represented by the formula C8H6ClIO2 . More detailed structural information can be obtained from 2D or 3D molecular files .


Chemical Reactions Analysis

4-Chloro-2-methylbenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene . It can also be used to synthesize 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid .


Physical And Chemical Properties Analysis

4-Chloro-2-iodo-5-methylbenzoic acid is a white solid . Its molecular weight is 296.49 . The compound 5-Iodo-2-Methylbenzoic Acid, which is structurally similar, appears like a colorless liquid, and has a melting point of 176-179°C .

Scientific Research Applications

Photocatalytic Degradation

A study investigated the photocatalytic degradation of organic pollutants, specifically 4-methylbenzoic acid, using ZnO–SnO2/nano clinoptilolite under UV irradiation. This research demonstrates the potential application of similar compounds in environmental remediation and pollution control (Khodami & Nezamzadeh-Ejhieh, 2015).

Disinfection Byproducts in Cooking

Another study focused on identifying and controlling iodinated disinfection byproducts (I-DBPs) formed during cooking with chlor(am)inated tap water and iodized table salt. This research could be relevant for understanding potential health risks associated with halogenated compounds, including those similar to 4-Chloro-2-iodo-5-methylbenzoic acid, in everyday environments (Pan, Zhang, & Li, 2016).

Solubility and Partitioning

Research on the solubility and partitioning behavior of various substituted benzoic acids in different solvents can inform the design of experiments involving 4-Chloro-2-iodo-5-methylbenzoic acid. These studies help in understanding the physicochemical properties that influence the behavior of such compounds in biological and environmental systems (Hart et al., 2015).

Heterocyclic Scaffolds in Drug Discovery

The use of chloro-fluoro-nitrobenzoic acid derivatives as building blocks for solid-phase synthesis of various heterocyclic scaffolds suggests potential applications in medicinal chemistry and drug discovery. This approach highlights the versatility of halogenated benzoic acids in synthesizing biologically active compounds (Křupková et al., 2013).

Anticancer Activity

A study on the synthesis and anti-lung cancer activity of compounds derived from iodinated and methylated benzoic acids underscores the potential therapeutic applications of halogenated benzoic acids. These findings suggest avenues for further research into the anticancer properties of compounds related to 4-Chloro-2-iodo-5-methylbenzoic acid (Zhou et al., 2020).

properties

IUPAC Name

4-chloro-2-iodo-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGFMTRGSPSIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-iodo-5-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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